4-Isopropyl-2-methylthiazole
Overview
Description
- 4-Isopropyl-2-methylthiazole is a sulfur-containing heterocyclic flavor compound.
- It is reported to occur in durian fruit and fresh peach.
- It has a peach flavor with distinct vegetable and tropical notes.
- Also used in apricot, nectarine, mango, pear, and blackcurrant flavors.
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- Empirical Formula: C7H11NS
- Molecular Weight: 141.23 g/mol
- Structure:
Chemical Reactions Analysis
- No specific chemical reactions associated with this compound were mentioned in the sources.
Physical And Chemical Properties Analysis
- Physical State: Liquid
- Appearance: Light yellow
- Odor: Organic
- Melting Point/Range: Not available
- Boiling Point/Range: 174 - 176 °C
- Flash Point: 62 °C
- Density: 1.001 g/mL at 25 °C
Scientific Research Applications
Corrosion Inhibition
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals in acidic media. Studies have shown that certain thiazole compounds can offer high inhibition efficiency, protecting metals like mild steel and copper from corrosion in environments containing hydrochloric acid and sulphuric acid. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that prevents or minimizes the corrosive interaction between the metal and its environment (Lagrenée et al., 2002), (Sudheer & Quraishi, 2013).
Antiviral Activities
Isothiazole derivatives have been explored for their antiviral properties, with certain compounds showing a broad spectrum of action against picornaviruses and other viral pathogens. The ability of these compounds to inhibit viral replication offers a promising avenue for developing new antiviral drugs. The specific mechanisms through which these compounds exert their antiviral effects include interfering with viral entry, replication, or assembly processes (Cutrì et al., 2002).
Synthesis of Biologically Active Substances
Thiazole and isothiazole compounds are also valuable intermediates in the synthesis of biologically active molecules. The versatility of these compounds as templates allows for the development of a wide range of substances with potential therapeutic applications, including antimicrobial and anticancer agents. These applications leverage the unique chemical properties of thiazole derivatives, such as their ability to participate in various types of chemical reactions, forming complex structures with desirable biological activities (Misra & Ila, 2010).
Safety And Hazards
- Flammable liquid
- Causes skin and eye irritation
- May cause respiratory irritation
Future Directions
- Research on the potential health benefits or applications of this compound remains an area for future exploration.
properties
IUPAC Name |
2-methyl-4-propan-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-4-9-6(3)8-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTOJEUVLKLAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-methylthiazole | |
CAS RN |
32272-52-9 | |
Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32272-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(1-methylethyl)thiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Numerous types of sulfur‐containing flavor compounds are associated with foods. However, thiazoles represent an extremely potent sensory source. In this review the foods in …
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